
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to a 2,2-dimethylpropan-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopropyl)-2,2-dimethylpropan-1-amine typically involves the alkylation of 2,2-dimethylpropan-1-amine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed for these transformations.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: The major product is the corresponding alkene.
Oxidation and Reduction: Products include imines and secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Wirkmechanismus
The mechanism of action of N-(3-bromopropyl)-2,2-dimethylpropan-1-amine primarily involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles present in biological systems, leading to the formation of covalent bonds with target molecules. This property makes it useful in the study of enzyme inhibition and receptor binding, where it can modify the active sites of enzymes or receptors, thereby altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-bromopropyl)phthalimide
- 3-(Boc-amino)propyl bromide
- Allyl bromide
Uniqueness
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, including the presence of a 2,2-dimethylpropan-1-amine group This structural motif imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry
Eigenschaften
CAS-Nummer |
6947-78-0 |
|---|---|
Molekularformel |
C8H18BrN |
Molekulargewicht |
208.14 g/mol |
IUPAC-Name |
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C8H18BrN/c1-8(2,3)7-10-6-4-5-9/h10H,4-7H2,1-3H3 |
InChI-Schlüssel |
FOANFUUFFWENPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


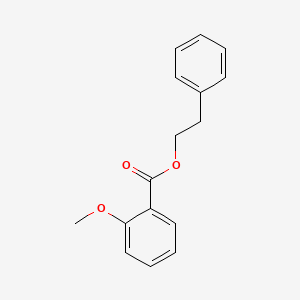
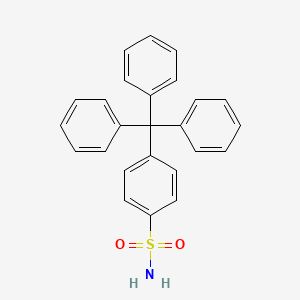
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
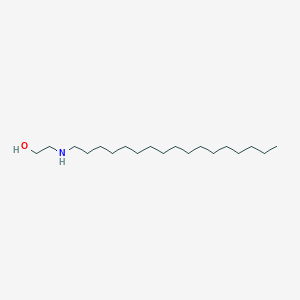

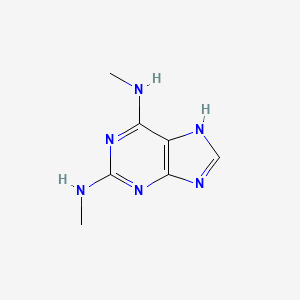
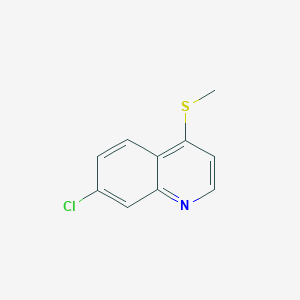
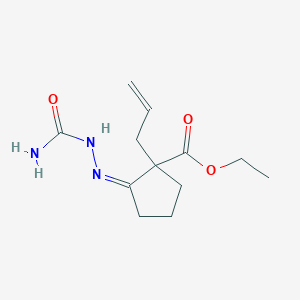
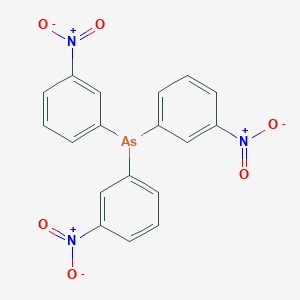
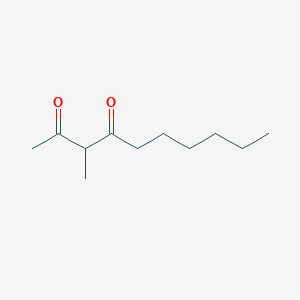
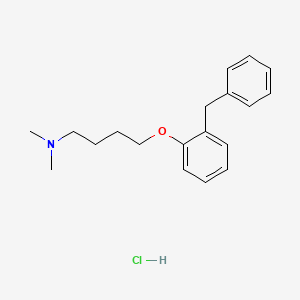
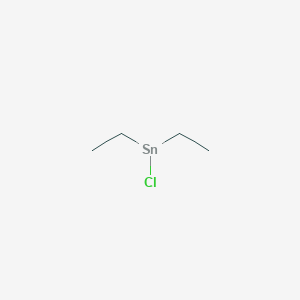
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
